molecular formula C20H27N3O3S B2951820 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234839-47-4

4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2951820
CAS RN: 1234839-47-4
M. Wt: 389.51
InChI Key: UQTLPWJBAGITKW-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as EMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Leukemia Therapeutic Agent

The structure of the compound is reminiscent of molecules used in leukemia treatments, such as Imatinib . Imatinib is a tyrosine kinase inhibitor used to treat chronic myelogenic leukemia and works by specifically binding to the Abelson tyrosine kinase domain. Given the structural similarities, our compound could potentially be designed to target similar or related pathways in leukemia cells.

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells, influencing cell division and death. Due to the presence of a pyridinyl piperidine moiety, which is known to interact with tyrosine kinases, this compound could be explored for its inhibitory effects on these enzymes, which may have applications in cancer research and treatment .

Pharmacological Applications of Piperidine Derivatives

Piperidine derivatives are significant in the pharmaceutical industry, with applications across more than twenty classes of pharmaceuticals . The compound , containing a piperidine ring, could be investigated for its pharmacological activities, potentially leading to the development of new therapeutic agents.

Drug Development and ADMET Analysis

The compound’s suitability as a drug candidate can be evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Early-stage ADMET characteristics are crucial to identify promising drug candidates and avoid development failures. This compound’s ADME characteristics could be analyzed using computational tools to predict its pharmacokinetic properties .

Synthesis of Piperidine-Related Compounds

The compound could serve as a precursor or intermediate in the synthesis of various piperidine-related compounds. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are important building blocks in medicinal chemistry .

Molecular Surface Interaction Studies

The compound’s molecular surface could be studied to understand the contributions of various types of intermolecular interactions, such as hydrogen bonding, hydrophobic C–H…π, and π…π stacking. These studies can provide insights into the conformational preferences of the molecule and its interaction with other biological molecules .

properties

IUPAC Name

4-ethoxy-3-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-3-26-19-8-7-18(14-16(19)2)27(24,25)22-15-17-9-12-23(13-10-17)20-6-4-5-11-21-20/h4-8,11,14,17,22H,3,9-10,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTLPWJBAGITKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

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